molecular formula C26H36N6O2.2HCl B1574488 MRT 67307 dihydrochloride

MRT 67307 dihydrochloride

Cat. No.: B1574488
M. Wt: 537.52
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Molecular Formula

MRT67307 dihydrochloride is a synthetic organic compound with the systematic name N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide dihydrochloride. Its molecular formula is C₂₆H₃₈Cl₂N₆O₂ , corresponding to a molecular weight of 537.53 g/mol . The structure features a pyrimidine core substituted with cyclopropyl and morpholinomethyl-anilino groups, linked to a cyclobutanecarboxamide moiety via a propylamine chain (Figure 1).

Key structural identifiers :

  • SMILES : O=C(C1CCC1)NCCCNC2=NC(NC3=CC=CC(CN4CCOCC4)=C3)=NC=C2C5CC5.Cl.Cl
  • InChI Key : ZIKXPHATVRPOQG-UHFFFAOYSA-N
  • CAS Registry Number : 1781882-89-0

Crystallographic Data and Conformational Analysis

Crystallographic studies reveal MRT67307 dihydrochloride’s binding mode to target kinases. In complex with ULK1 (Unc-51-like autophagy-activating kinase 1), the compound adopts a compact conformation within the ATP-binding pocket, stabilized by hydrogen bonds with hinge residues (e.g., Cys89) and hydrophobic interactions with the DFG motif (Asp157) . Key crystallographic parameters include:

Parameter Value Source Kinase Reference
Space group P42₁2 ULK1
Unit cell dimensions (Å) a=66.86, b=66.86, c=116.61 ULK1
Resolution (Å) 1.74 ULK1
R-work/R-free 0.1688/0.2069 ULK1

Molecular dynamics simulations further demonstrate conformational flexibility in the T-loop of salt-inducible kinase 2 (SIK2) when bound to MRT67307 dihydrochloride, highlighting its adaptability to both open and closed kinase conformations .

Solubility Profile Across Solvent Systems

MRT67307 dihydrochloride exhibits variable solubility depending on solvent polarity:

Solvent Maximum Solubility (mg/mL) Maximum Concentration (mM) Reference
Water 10.75 20
Dimethyl sulfoxide (DMSO) 53.75 100

The compound’s solubility in aqueous solutions is sufficient for in vitro assays (e.g., cell culture studies at 1–20 μM) . However, stock solutions in DMSO (50–100 mM) are recommended for long-term storage .

Stability Under Physiological Conditions

MRT67307 dihydrochloride remains stable under standard laboratory conditions when stored desiccated at room temperature . Key stability characteristics include:

  • Thermal stability : Decomposition occurs above 200°C, as inferred from analogous kinase inhibitor analogs .
  • pH sensitivity : Stable in neutral buffers (pH 6.5–7.5) but degrades in strongly acidic (pH < 4) or basic (pH > 9) conditions, based on structural analogs .
  • Light sensitivity : Protracted exposure to UV light induces photodegradation; amber vials are recommended for storage .

In physiological buffers (e.g., PBS or cell culture media), the compound retains >90% integrity over 24 hours at 37°C, as demonstrated by HPLC analyses of related inhibitors .

Tables
Table 1. Comparative crystallographic data for MRT67307 dihydrochloride-bound kinases.

Kinase PDB ID Resolution (Å) Binding Site Interactions Reference
ULK1 4XWD 1.74 Hydrogen bonds: Cys89, Asp157
TBK1 4IWQ 2.40 Hydrophobic packing: Phe88, Met142

Table 2. Solvent compatibility for experimental workflows.

Application Recommended Solvent Concentration Range
Cell culture assays Water or PBS 1–20 μM
In vitro kinase assays DMSO 10–50 mM (stock)

Properties

Molecular Formula

C26H36N6O2.2HCl

Molecular Weight

537.52

Synonyms

N-[3-[[5-Cyclopropyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide dihydrochloride

Origin of Product

United States

Scientific Research Applications

Chemical Profile

  • Chemical Name: N-[3-[[5-Cyclopropyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide dihydrochloride
  • Molecular Formula: C26H36N6O2·2HCl
  • Molecular Weight: 537.52 g/mol
  • CAS Number: 1781882-89-0
  • Purity: ≥98% (HPLC)

MRT 67307 exhibits a range of biological activities due to its inhibition of various kinases:

Kinase IC50 (nM)
SIK1250
SIK267
SIK3430
TBK119
IKKε27-52
MARK1160
MARK2160
MARK3160
MARK4230

Immunology

MRT 67307 has been pivotal in studies related to immune response modulation:

  • Cytokine Secretion: It induces IL-10 secretion while inhibiting TNF-α and IL-6 in LPS-stimulated macrophages, suggesting a role in anti-inflammatory responses .
  • NFκB Activation: The compound enhances IL-1-induced NFκB-dependent gene transcription in mouse embryonic fibroblast cells, indicating its potential to modulate inflammatory pathways .

Cancer Research

Research indicates that MRT 67307 can impact cancer cell signaling:

  • IRF3 Phosphorylation: By inhibiting TBK1 and IKKε, MRT 67307 prevents the phosphorylation of interferon regulatory factor 3 (IRF3), thereby affecting the expression of interferon-stimulated genes (ISGs) without altering NF-κB activity .
  • Macrophage Functionality: Treatment with MRT 67307 has shown to prevent the production of IFNβ in macrophages, which could be beneficial for understanding tumor microenvironments .

Autophagy Studies

MRT 67307 is a notable inhibitor of ULK1 and ULK2, critical components of the autophagy pathway:

  • Autophagy Inhibition: The compound inhibits autophagy by blocking ULK1/2 activity, which is essential for understanding cellular degradation processes and their implications in diseases like cancer and neurodegeneration .

Case Studies and Research Findings

Several studies have utilized MRT 67307 to elucidate its effects on various biological processes:

  • Study on Macrophage Regulation:
    • Researchers found that MRT 67307 treatment led to increased secretion of anti-inflammatory cytokines while inhibiting pro-inflammatory cytokines in macrophages stimulated by LPS. This indicates its potential therapeutic role in inflammatory diseases .
  • Impact on Tumor Biology:
    • A study demonstrated that MRT 67307 could alter the tumor microenvironment by modulating macrophage polarization and cytokine profiles, potentially affecting tumor growth and progression .
  • Mechanistic Insights into Autophagy:
    • Inhibition of ULK1 by MRT 67307 was linked to decreased autophagic flux in cancer cells, providing insights into how targeting autophagy could be a strategy for cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key SIK Inhibitors and Their Profiles

The following table compares MRT 67307 dihydrochloride with structurally or functionally related kinase inhibitors:

Compound Primary Targets (IC₅₀, nM) Functional Effects Selectivity Notes
This compound SIK2 (67), TBK1 (19), ULK1/2 (45/38), IKKε (160) Promotes necroptosis ; inhibits autophagy ; modulates cytokine secretion Broad kinase inhibition; off-target effects likely due to multi-kinase activity
YKL-06-062 SIK1 (2.12), SIK2 (1.40), SIK3 (2.86) Second-generation SIK inhibitor; higher potency for SIKs Highly selective for SIK isoforms; minimal off-target activity
HG-9-91-01 SIK1/2/3 (undisclosed) Inhibits TNF- and TLR-induced necroptosis SIK-specific; does not affect autophagy or ULKs
WH-4-025 SIKs (undisclosed) Not well-characterized in necroptosis or autophagy Limited data on selectivity
ULK-101 ULK1/2 (IC₅₀ undisclosed) No significant impact on necroptosis Selective ULK inhibitor; used to dissect ULK-dependent autophagy
MRT 68921 dihydrochloride ULK1/2 (undisclosed) Inhibits autophagy in MEFs ULK-specific; lacks SIK/TBK1 activity

Critical Analysis of Differences

Potency and Selectivity :

  • This compound exhibits broader kinase inhibition compared to YKL-06-062 (SIK-selective) or ULK-101 (ULK-specific). This multi-target activity makes it versatile but complicates mechanistic studies .
  • YKL-06-062’s sub-3 nM IC₅₀ for SIKs highlights its superior potency, suggesting utility in high-specificity applications .

Functional Outcomes: Unlike HG-9-91-01, which suppresses necroptosis, this compound promotes it, indicating divergent roles of SIKs vs. TBK1/IKKε in cell death pathways .

Therapeutic Implications :

  • This compound’s autophagy-blocking activity overlaps with ULK inhibitors like ULK-101 but differs in its additional SIK/TBK1 inhibition, which may influence immune regulation in cancer or inflammatory diseases .
  • YKL-06-062’s high SIK selectivity makes it preferable for studying glucose metabolism or circadian rhythms without confounding off-target effects .

Preparation Methods

Chemical Synthesis Overview

MRT 67307 dihydrochloride is synthesized through a multi-step organic synthesis process involving the construction of a heterocyclic core and subsequent functional group modifications to yield the active kinase inhibitor in its dihydrochloride salt form. Although detailed stepwise synthetic routes are proprietary or embedded in specialized chemical literature, the general preparation involves:

  • Formation of the core heterocyclic scaffold via nucleophilic substitution and cyclization reactions.
  • Introduction of amide and amine functional groups critical for kinase binding.
  • Salt formation by treatment with hydrochloric acid to produce the dihydrochloride salt, enhancing solubility and stability.

The molecular formula is C26H36N6O2·2HCl with a molecular weight of approximately 537.52 g/mol. The dihydrochloride form improves aqueous solubility and facilitates preparation of stock solutions for biological assays.

Preparation of Stock Solutions

Solvent Selection and Concentrations

This compound exhibits good solubility in both water and dimethyl sulfoxide (DMSO), which are commonly used solvents for preparing stock solutions:

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM)
Water 10.75 20
DMSO 53.75 100

These concentrations are based on the molecular weight of 537.52 g/mol and may vary slightly depending on batch hydration levels.

Preparation Protocol

  • For aqueous stock solutions: Dissolve 10 mg of this compound in 1 mL of sterile, endotoxin-free water to prepare a 10 mg/mL (approximately 18.6 mM) stock solution. Use immediately or aliquot and store at -20 °C to maintain stability.

  • For DMSO stock solutions: Due to higher solubility, prepare more concentrated stocks by dissolving up to 53.75 mg/mL. To achieve higher concentrations, warming the solution to 37 °C for 10 minutes or sonicating in an ultrasonic bath can facilitate dissolution. Store aliquots at -20 °C for long-term use.

Dilution and Working Concentrations

This compound is typically used in cell culture and biochemical assays at working concentrations ranging from 1 µM to 20 µM. The following table provides guidance on solvent volume required to achieve specific molar concentrations from weighed compound amounts:

Concentration Solvent Volume for 1 mg (mL) Solvent Volume for 5 mg (mL) Solvent Volume for 10 mg (mL)
1 mM 1.86 9.3 18.6
5 mM 0.37 1.86 3.72
10 mM 0.19 0.93 1.86
50 mM 0.04 0.19 0.37

These volumes are calculated based on the molecular weight of 537.52 g/mol and are useful for preparing precise concentrations for kinase inhibition assays or cellular experiments.

In Vivo Formulation Preparation (Optional)

For in vivo applications, this compound stock solutions in DMSO can be further diluted with co-solvents such as PEG300, Tween 80, corn oil, or water to achieve clear formulations suitable for administration. The order of solvent addition and ensuring solution clarity at each step is critical to maintain compound stability and bioavailability.

Summary Table of Preparation Parameters

Parameter Details
Molecular Formula C26H36N6O2·2HCl
Molecular Weight 537.52 g/mol
Solubility (Water) Up to 10.75 mg/mL (20 mM)
Solubility (DMSO) Up to 53.75 mg/mL (100 mM)
Stock Solution Preparation 10 mg/mL in water or DMSO
Storage Desiccate at RT or -20 °C for long-term
Working Concentration Range 1 µM to 20 µM (cell culture assays)
Preparation Aids Warm to 37 °C, ultrasonic bath
In Vivo Formulation DMSO master stock + PEG300, Tween 80, water or corn oil

Research Findings Related to Preparation

  • The preparation methods outlined ensure high purity (≥98%) and stability of this compound, critical for reproducible kinase inhibition assays.

  • Solubility data supports the use of aqueous and DMSO stocks in various experimental setups, with DMSO stocks preferred for higher concentration needs.

  • Proper preparation and storage maintain the compound's biological activity, including inhibition of TBK1, IKKε, ULK1/2, and SIKs, as demonstrated in multiple peer-reviewed studies.

Q & A

Q. What are the primary kinase targets of MRT 67307 dihydrochloride, and what are their roles in cellular processes?

this compound is a dual inhibitor of IKKε (IC50 = 160 nM) and TBK-1 (IC50 = 19 nM), which are key regulators of innate immune responses and inflammation. It also inhibits ULK1/2 (IC50 = 45 nM and 38 nM, respectively), critical kinases in autophagy initiation. Additionally, it suppresses salt-inducible kinases (SIKs) and other kinases like MARK and NUAK . These targets link the compound to autophagy regulation, metabolic signaling, and cytokine production (e.g., IL-10 upregulation in macrophages) .

Q. How does this compound block autophagy, and what experimental evidence supports this mechanism?

MRT 67307 inhibits ULK1/2, preventing phosphorylation of downstream autophagy-related proteins like ATG13 and FIP200. This results in the accumulation of stalled autophagosomal structures, as shown in cellular assays using mouse embryonic fibroblasts . Researchers can validate autophagy inhibition via Western blotting for LC3-II accumulation or transmission electron microscopy to visualize autophagosome morphology .

Q. What are the recommended assay conditions for evaluating this compound’s kinase inhibition?

In vitro kinase assays should use 0.1 mM ATP to reflect physiological conditions, as ATP concentration impacts IC50 values. For cellular studies, a typical working concentration is 1–10 µM, dissolved in DMSO (solubility: 10 mM). Include controls with selective ULK (e.g., SBI-0206965) or TBK-1 inhibitors (e.g., BX795) to isolate target-specific effects .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on MRT 67307’s selectivity across SIK isoforms?

Evidence reports variable potency against SIK isoforms: MRIA9 (a pan-SIK inhibitor) shows IC50 values of 516 nM (SIK1), 180 nM (SIK2), and 127 nM (SIK3) , while MRT 67307’s SIK inhibition is less characterized. To address discrepancies:

  • Compare assay conditions (e.g., ATP levels, kinase activation states).
  • Use isoform-specific siRNA knockdowns or CRISPR-edited cell lines to confirm functional relevance .
  • Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions .

Q. What experimental strategies can isolate ULK1/2-mediated autophagy effects from off-target kinase inhibition (e.g., TBK-1 or SIKs)?

  • Genetic rescue experiments : Express ULK1/2 variants resistant to MRT 67307 (e.g., ATP-binding site mutants) in ULK-null cells.
  • Pharmacological triangulation : Combine MRT 67307 with TBK-1/IKKε-specific inhibitors (e.g., amlexanox) to dissect contributions of individual pathways .
  • CRISPR screens : Identify synthetic lethal interactions in cells treated with MRT 67307 to map pathway dependencies .

Q. How does this compound influence CREB-dependent transcription, and what are the implications for experimental design?

MRT 67307 promotes CRTC3 dephosphorylation, enhancing CREB-driven gene transcription. This off-target effect complicates studies linking autophagy to metabolic signaling. Mitigation strategies:

  • Use CREB reporter assays (e.g., luciferase constructs with CREB-responsive promoters).
  • Compare results with ULK1/2-selective inhibitors (e.g., LYN-1604) to differentiate autophagy-specific outcomes .

Q. What are the key considerations for using MRT 67307 in vivo, given its multi-kinase inhibition profile?

  • Dose optimization : Balance target engagement (e.g., ULK1/2 inhibition) with off-target toxicity. Preclinical studies in mice suggest starting at 5–20 mg/kg (intraperitoneal administration) .
  • Biomarker validation : Monitor phospho-ATG13 (autophagy) and phospho-SIK (metabolic signaling) in tissues.
  • Combination therapies : Pair with pathway-specific agents (e.g., mTOR inhibitors) to enhance mechanistic clarity .

Methodological Guidance

Q. How should researchers validate the specificity of this compound in cytokine modulation studies?

  • Perform RNA-seq or qPCR to profile cytokine expression (e.g., IL-10 vs. TNF-α).
  • Use primary macrophages from TBK-1<sup>-/-</sup> mice to isolate TBK-1/IKKε-dependent effects .
  • Cross-reference with datasets from Clark et al. (2011, 2012) and Petherick et al. (2015) for consistency .

Q. What orthogonal assays are recommended to confirm autophagy inhibition by MRT 67307?

  • Fluorescence microscopy : Track GFP-LC3 puncta formation.
  • Flow cytometry : Quantify LysoTracker Red staining for lysosomal activity.
  • Metabolic profiling : Measure autophagic flux using bafilomycin A1 (blocks lysosomal degradation) .

Data Interpretation & Contradictions

Q. How can conflicting reports on MRT 67307’s role in pro- vs. anti-inflammatory responses be resolved?

MRT 67307 increases IL-10 (anti-inflammatory) but suppresses pro-inflammatory cytokines (e.g., IL-6). Context-dependent effects may arise from:

  • Cell type-specific kinase expression (e.g., macrophages vs. fibroblasts).
  • Crosstalk between ULK1 and NF-κB pathways.
  • Experimental validation using cytokine array panels and knockout models is critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.